2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride
Overview
Description
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C12H19N·HCl It is a hydrochloride salt form of 2,2-Dimethyl-3-p-tolylpropan-1-amine, which is a derivative of amphetamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with p-tolylacetonitrile.
Grignard Reaction:
p-Tolylacetonitrile undergoes a Grignard reaction with methylmagnesium bromide to form 2,2-Dimethyl-3-p-tolylpropanenitrile.Reduction: The nitrile group in 2,2-Dimethyl-3-p-tolylpropanenitrile is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Catalyst Recovery: Palladium catalysts are recovered and recycled to minimize costs.
Purification: The final product is purified using crystallization or recrystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for electrophilic substitution.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces halogenated aromatic compounds.
Scientific Research Applications
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation affects various signaling pathways in the nervous system, which can result in physiological and behavioral effects.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar core structure but lacks the dimethyl and p-tolyl groups.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the amine.
Phenethylamine: The parent compound of amphetamine and its derivatives.
Uniqueness
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride is unique due to the presence of the dimethyl and p-tolyl groups, which confer distinct chemical and biological properties. These structural modifications can influence the compound’s reactivity, potency, and selectivity in various applications.
Biological Activity
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride, also known as a derivative of the class of compounds often referred to as "bath salts," has garnered attention in scientific research due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through a series of chemical reactions starting from p-tolylacetonitrile. The key steps include:
- Grignard Reaction : p-Tolylacetonitrile reacts with methylmagnesium bromide to produce 2,2-Dimethyl-3-p-tolylpropanenitrile.
- Reduction : The nitrile group is reduced to an amine using hydrogen gas and a palladium catalyst.
- Hydrochloride Formation : The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is believed to modulate the activity of these receptors, affecting neurotransmitter release and uptake, which can lead to various physiological effects. The compound has shown potential in influencing signaling pathways in the central nervous system (CNS), particularly those related to dopaminergic and serotonergic systems .
Neurotransmitter Interaction
Research indicates that this compound may exhibit stimulant properties similar to other psychoactive substances. It has been studied for its potential effects on:
- Dopamine Receptors : Potentially increasing dopamine levels, which may enhance mood and energy.
- Serotonin Receptors : Modulating serotonin pathways, which can affect mood regulation and anxiety levels.
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Acute Intoxication Cases : Reports have emerged detailing instances of acute poisoning linked to recreational use. Symptoms included tachycardia, agitation, hypertension, and hallucinations .
- Clinical Observations : In studies involving animal models, administration of the compound resulted in increased locomotor activity, suggesting stimulant-like effects comparable to methamphetamine .
Efficacy in Animal Models
Studies utilizing Sprague-Dawley rats have demonstrated that this compound induces significant locomotor activity within specific time frames post-administration. This aligns with findings that similar compounds can lead to increased physical activity and behavioral changes associated with stimulant use .
Toxicological Assessments
A comprehensive risk assessment conducted by the European Monitoring Centre for Drugs and Drug Addiction highlighted several cases involving adverse effects from 3-MMC (a closely related compound), emphasizing the need for further research into the safety profile of this class of substances .
Summary Table: Biological Activity Insights
Aspect | Details |
---|---|
Chemical Structure | This compound |
Synthesis Steps | Grignard reaction, reduction, hydrochloride formation |
Mechanism of Action | Modulates neurotransmitter receptor activity |
Observed Effects | Increased dopamine and serotonin levels; stimulant-like effects |
Case Studies | Documented acute intoxication cases; increased locomotor activity in rats |
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10-4-6-11(7-5-10)8-12(2,3)9-13;/h4-7H,8-9,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRLPFGKXCDEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-24-7 | |
Record name | Benzenepropanamine, β,β,4-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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